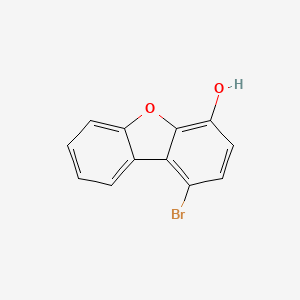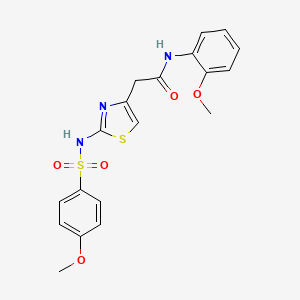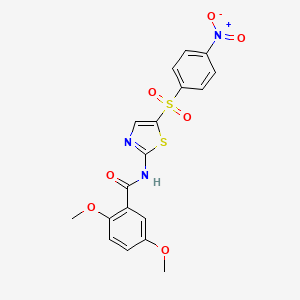
9-Ethyl-N-methyl-9H-carbazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Ethyl-N-methyl-9H-carbazol-3-amine is an organic compound belonging to the class of carbazoles. Carbazoles are known for their three-ring system containing a pyrrole ring fused on either side to a benzene ring . This compound has a molecular formula of C15H16N2 and a molecular weight of 224.31 g/mol . It is used in various scientific research applications due to its unique chemical properties.
作用机制
Target of Action
It is known that the compound has high electron mobility and other beneficial electronic properties .
Mode of Action
It is known to interact with its targets through its high electron mobility
Biochemical Pathways
It is known that the compound is used as a starting material for the synthesis of other organic compounds .
Result of Action
It is known that the compound has potential applications in organic electronic devices such as organic light emitting diodes (oleds) and organic solar cells due to its high electron mobility .
Action Environment
It is known that the compound is stable under normal storage conditions .
生化分析
Biochemical Properties
It is known that this compound has high electron mobility and other beneficial electronic properties . It is also used as a starting material for the synthesis of other organic compounds .
Molecular Mechanism
It is known that it can interact with biomolecules and potentially influence enzyme activity and gene expression
准备方法
The synthesis of 9-Ethyl-N-methyl-9H-carbazol-3-amine typically involves the reaction of 9-ethyl-9H-carbazole with methylamine under specific conditions. One common method involves the reduction of 3-nitro-N-ethylcarbazole using sodium sulfide . Another method includes the reaction of dimethyl malonate with ethylenediamine . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
化学反应分析
9-Ethyl-N-methyl-9H-carbazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the amine group can be replaced by other nucleophiles.
Condensation: It can form Schiff bases when reacted with aldehydes or ketones in the presence of an acid catalyst.
科学研究应用
9-Ethyl-N-methyl-9H-carbazol-3-amine has several applications in scientific research:
相似化合物的比较
9-Ethyl-N-methyl-9H-carbazol-3-amine can be compared with other carbazole derivatives such as:
3-Amino-9-ethylcarbazole: Similar in structure but lacks the N-methyl group, making it less versatile in certain chemical reactions.
1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine: Another derivative with similar applications but different molecular targets.
9-Ethyl-9H-carbazol-3-carbaldehyde: Used in the synthesis of Schiff bases and has applications in organic electronics.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of carbazole derivatives in scientific research.
属性
IUPAC Name |
9-ethyl-N-methylcarbazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c1-3-17-14-7-5-4-6-12(14)13-10-11(16-2)8-9-15(13)17/h4-10,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXNETSCJSQSCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC)C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-3-carboxamide](/img/structure/B2780522.png)
![[(2S,5R)-5-(Trifluoromethyl)pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2780524.png)

![N-[2-(dimethylamino)ethyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2780531.png)

![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine](/img/structure/B2780534.png)
![5-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide](/img/structure/B2780535.png)
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2780536.png)

![Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]carbamate](/img/structure/B2780538.png)
![Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate](/img/structure/B2780540.png)
